chemical structure and properties of (2E)-3-(2-isopropoxyphenyl)acrylic acid
chemical structure and properties of (2E)-3-(2-isopropoxyphenyl)acrylic acid
An In-depth Technical Guide to (2E)-3-(2-isopropoxyphenyl)acrylic acid
Foreword: Situating (2E)-3-(2-isopropoxyphenyl)acrylic acid in Modern Chemistry
Acrylic acids, and more specifically their cinnamic acid subclass, represent a cornerstone of organic synthesis and medicinal chemistry. These α,β-unsaturated carboxylic acids are not merely academic curiosities; they are prevalent in nature and serve as foundational scaffolds for a vast array of pharmacologically active molecules and advanced materials.[1][2] The compound of interest, (2E)-3-(2-isopropoxyphenyl)acrylic acid, is a synthetic derivative characterized by specific substitutions on the phenyl ring that modulate its electronic and steric properties. This guide moves beyond a simple recitation of data, aiming instead to provide a causal understanding of this molecule's structure, properties, and reactivity. By elucidating the "why" behind its behavior, we equip researchers with the predictive power necessary for its effective application in novel synthesis and drug discovery programs.
Molecular Architecture and Stereochemical Identity
The defining characteristics of (2E)-3-(2-isopropoxyphenyl)acrylic acid are encoded in its nomenclature. A systematic deconstruction reveals a molecule built upon an acrylic acid framework, featuring a strategic arrangement of functional groups that dictate its chemical personality.
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Core Structure : The molecule is fundamentally a derivative of prop-2-enoic acid (acrylic acid).[1][3]
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Substitution : A phenyl group is attached to the C3 position, making it a cinnamic acid derivative. This phenyl ring is further substituted at the C2 (ortho) position with an isopropoxy group [-OCH(CH₃)₂].
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Stereochemistry : The (2E) designation is critical. It specifies the geometry about the C2-C3 double bond. The Cahn-Ingold-Prelog priority rules assign higher precedence to the carboxylic acid (-COOH) on C2 and the substituted phenyl ring on C3. The '(E)' configuration (entgegen - German for "opposite") indicates that these high-priority groups lie on opposite sides of the double bond axis. This trans-configuration is generally more thermodynamically stable than the corresponding (Z)-isomer, minimizing steric hindrance.
Key Identifiers:
Physicochemical and Acid-Base Properties
The interplay between the polar carboxylic acid head and the largely nonpolar substituted aromatic tail governs the compound's physical behavior and solubility profile.
| Property | Value / Description | Rationale & Implications |
| Appearance | Solid | The planarity of the benzene ring and the acrylic system, combined with intermolecular hydrogen bonding via the carboxylic acid groups, facilitates efficient crystal lattice packing. |
| Melting Point | Data not consistently available in public literature. | Expected to be significantly higher than acrylic acid (14 °C) due to increased molecular weight and intermolecular forces.[1] Precise value requires experimental determination. |
| Solubility | Poorly soluble in water. Soluble in organic solvents (e.g., ethanol, DMSO, chloroform, ethers). | The hydrophobic character of the isopropoxyphenyl group dominates the hydrophilic nature of the single carboxylic acid moiety, limiting aqueous solubility. This is a key consideration for reaction conditions and formulation. |
| Acidity (pKa) | Estimated: 4.0 - 4.5 | The pKa of the parent acrylic acid is approximately 4.25.[1][7] The electron-donating nature of the ortho-isopropoxy group might slightly decrease the acidity (increase the pKa) compared to unsubstituted cinnamic acid, but the value is expected to remain in the typical range for carboxylic acids. This acidity is fundamental to its reactivity and potential for salt formation. |
Synthesis Pathway: The Knoevenagel Condensation
A robust and high-yielding route to (2E)-3-(2-isopropoxyphenyl)acrylic acid is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for creating α,β-unsaturated acids from aromatic aldehydes.
Causality of Experimental Design: The reaction leverages the acidity of the α-protons of malonic acid. A basic catalyst, typically a secondary amine like piperidine or an organic base like pyridine, is used to deprotonate the malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-isopropoxybenzaldehyde. The choice of a high-boiling solvent like pyridine allows the reaction to be driven to completion at elevated temperatures, which also facilitates the subsequent in-situ decarboxylation and dehydration steps to yield the thermodynamically favored (E)-alkene product.
Experimental Protocol: Synthesis via Knoevenagel Condensation
Reagents & Equipment:
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2-Isopropoxybenzaldehyde
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Malonic acid
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Pyridine (anhydrous)
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Piperidine (catalytic amount)
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Hydrochloric acid (concentrated)
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Distilled water
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Ethanol (for recrystallization)
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Round-bottom flask with reflux condenser
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Heating mantle with magnetic stirrer
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Buchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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Reaction Setup : To a 250 mL round-bottom flask, add 2-isopropoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (2-3 mL per gram of aldehyde).
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Catalysis : Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
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Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115°C) with continuous stirring for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
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Quenching & Precipitation : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate out of the acidic aqueous solution.
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Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel.
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Washing : Wash the filter cake thoroughly with cold distilled water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
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Purification : Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure (2E)-3-(2-isopropoxyphenyl)acrylic acid as a crystalline solid.
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Drying : Dry the purified product under vacuum.
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for the synthesis of the title compound.
Structural Elucidation by Spectroscopic Analysis
The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy
The proton NMR spectrum provides precise information about the electronic environment and connectivity of hydrogen atoms.
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Carboxylic Acid Proton (-COOH) : A broad singlet, typically observed far downfield (>10 ppm), which will disappear upon shaking the sample with D₂O.
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Vinylic Protons (-CH=CH-) : Two distinct doublets in the 6.3-7.8 ppm region. The key diagnostic feature is their coupling constant (J), which is expected to be >15 Hz, confirming the trans or (E)-geometry. The proton on C3 (adjacent to the phenyl ring) will likely be further downfield than the proton on C2.
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Aromatic Protons : A complex multiplet pattern between 6.8-7.6 ppm, integrating to 4 protons, characteristic of an ortho-disubstituted benzene ring.
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Isopropoxy Methine Proton (-OCH-) : A septet (a 1:6:15:20:15:6:1 pattern) around 4.6 ppm, split by the six adjacent methyl protons.
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Isopropoxy Methyl Protons (-CH₃) : A doublet around 1.3 ppm, integrating to 6 protons, split by the single methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
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Carbonyl Carbon (-COOH) : A signal in the 167-172 ppm range.
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Aromatic & Vinylic Carbons : A series of signals between 115-160 ppm. This includes the two vinylic carbons and the six aromatic carbons. The carbon atom of the phenyl ring bonded to the isopropoxy group (C-O) will be the most downfield in the aromatic region.
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Isopropoxy Methine Carbon (-OCH-) : A signal around 70-72 ppm.
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Isopropoxy Methyl Carbons (-CH₃) : A signal around 22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
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O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[8]
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C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band around 1680-1710 cm⁻¹.[9]
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C=C Stretch (Alkene) : A medium intensity band around 1625-1640 cm⁻¹.
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C-O Stretches (Ether & Acid) : Strong, distinct bands in the fingerprint region, typically between 1200-1320 cm⁻¹.
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=C-H Out-of-Plane Bend : A strong band around 970-980 cm⁻¹ is highly characteristic of a trans-disubstituted alkene, providing confirmatory evidence for the (E)-stereoisomer.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
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Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight (206.23).
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Key Fragments : Expect to observe fragmentation patterns corresponding to the loss of characteristic neutral fragments, such as:
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M-18 (loss of H₂O)
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M-43 (loss of an isopropyl group, C₃H₇)
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M-45 (loss of the carboxyl group, COOH)
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Applications in Research and Drug Development
While (2E)-3-(2-isopropoxyphenyl)acrylic acid itself may not be a final drug product, its structural motifs are of significant interest to medicinal chemists. Cinnamic acid derivatives are well-documented as "privileged structures" in drug discovery, exhibiting a wide range of biological activities.
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Scaffold for Drug Discovery : This compound is an ideal starting material or intermediate for synthesizing more complex molecules. The carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for the generation of large chemical libraries for screening.
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Antiproliferative Potential : Research on related phenylacrylic acid derivatives has shown potent antiproliferative activity. For instance, certain 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been identified as antitubulin agents, which are a critical class of anticancer drugs.[10] The specific substitution pattern of (2E)-3-(2-isopropoxyphenyl)acrylic acid could be explored to modulate such activities.
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Antimicrobial and Anti-inflammatory Agents : The broader class of acrylic and cinnamic acids has been investigated for antibacterial and anti-fungal properties.[11] The lipophilic nature of the isopropoxyphenyl group could enhance cell membrane permeability, a desirable trait for certain antimicrobial agents.
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Polymer and Materials Science : As a functionalized monomer, it has the potential to be incorporated into polymers.[12][13] The isopropoxy and carboxylic acid groups can impart specific properties like altered hydrophobicity, pH-responsiveness, and thermal stability to the resulting materials.[14][15]
Conclusion
(2E)-3-(2-isopropoxyphenyl)acrylic acid is a precisely defined chemical entity with a rich set of properties derived from its unique combination of an acrylic acid core, a trans-alkene geometry, and an ortho-isopropoxy-substituted phenyl ring. Its synthesis is straightforward via established condensation chemistry, and its structure is readily confirmed by standard spectroscopic methods. For researchers in drug development and materials science, this compound represents a valuable and versatile building block, offering a gateway to novel molecules with potentially significant biological and physical properties. A thorough understanding of its fundamental chemistry, as detailed in this guide, is the critical first step toward unlocking its full potential.
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